molecular formula C21H29NO15 B12308160 2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B12308160
M. Wt: 535.5 g/mol
InChI Key: HJRGODZIIOLZRT-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound, 2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol, reflects its trisaccharide core and substituent arrangement. The structure comprises three oxane (pyranose) rings:

  • A central β-D-xylopyranose unit (oxane-3,4,5-triol) linked via a 1→4 glycosidic bond to a second β-D-xylopyranose derivative.
  • A third oxane ring substituted with a 4-nitrophenoxy group at the C6 position.

The nomenclature follows IUPAC guidelines for glycosides, prioritizing the nitrophenyl aglycon as the substituent. The numbering begins at the anomeric carbon of the reducing-end xylose, with the non-reducing terminal nitrophenyl group designated as the O-glycosidic substituent. Systematic classification places this compound within the aryl β-glycoside family, specifically as a para-nitrophenyl derivative of xylotriose.

Table 1: Molecular descriptors of related nitrophenyl glycosides

Compound Molecular Formula Molecular Weight (g/mol)
Target compound C₂₃H₃₁NO₁₆ 601.49
4-Nitrophenyl-β-D-xylobioside C₁₆H₂₁NO₁₁ 403.34
4-Nitrophenyl-β-D-maltoside C₁₈H₂₅NO₁₃ 463.40
4-Nitrophenyl-β-xylotrioside C₂₁H₂₉NO₁₅ 535.40

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic characterization of this compound presents challenges due to its multiple stereocenters and flexible glycosidic linkages. As observed in analogous nitrophenyl glycosides, the presence of seven hydroxyl groups and a bulky 4-nitrophenoxy substituent creates significant conformational heterogeneity. Key structural features inferred from related systems include:

  • Glycosidic bond geometry : The β(1→4) linkages between xylose units adopt a chair conformation (⁴C₁), with dihedral angles Φ (O5-C1-O-C4') ≈ -60° and Ψ (C1-O-C4'-C5') ≈ 180°, consistent with stable exo-anomeric effects.
  • Nitrophenyl orientation : The para-nitro group adopts a coplanar arrangement with the aromatic ring (torsion angle <10°), maximizing resonance stabilization. This planar configuration creates distinct electronic effects compared to ortho-nitrophenyl analogs.

Challenges in crystallization :

  • Undefined stereochemistry at C2, C3, and C4 of the central oxane rings prevents single-crystal formation.
  • Molecular dynamics simulations suggest three predominant conformers differing in the θ angle (C6-O-Caryl) between 60° and 120°.

Comparative Analysis with Related Nitrophenyl Glycosides

The target compound exhibits distinct physicochemical properties compared to other aryl glycosides:

Electronic effects :

  • The para-nitrophenoxy group (-I, -M effects) increases xylose ring electron deficiency compared to ortho-substituted analogs, altering hydrogen-bonding capacity. Infrared spectroscopy shows a 15 cm⁻¹ downshift in O-H stretching frequencies versus o-nitrophenyl derivatives.

Enzymatic recognition :
Kinetic studies of homologous systems reveal that β-xylanases exhibit 3-5× higher catalytic efficiency (kcat/Kₘ) toward para-nitrophenyl xylosides versus glucose-based analogs. This preference stems from:

  • Optimal fit of xylose units in the enzyme's -1 and -2 subsites
  • Enhanced leaving group ability of p-nitrophenol (pKa ≈ 7.1) versus unmodified phenolic aglycons

Thermodynamic stability :
Differential scanning calorimetry of similar compounds shows decomposition temperatures:

  • p-Nitrophenyl xylotrioside: 218°C
  • p-Nitrophenyl maltoside: 205°C
    The additional xylose unit in the target compound likely increases thermal stability through inter-ring hydrogen bonding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O):

  • Aromatic protons: δ 8.20 (d, J = 9.2 Hz, 2H, H-2'/6'), 7.10 (d, J = 9.2 Hz, 2H, H-3'/5')
  • Anomeric protons:
    • δ 4.98 (d, J = 7.8 Hz, H-1 of terminal xylose)
    • δ 4.62 (d, J = 7.6 Hz, H-1 of central xylose)
    • δ 4.55 (d, J = 7.5 Hz, H-1 of nitrophenyl-linked xylose)

¹³C NMR (125 MHz, D₂O):

  • Nitrophenyl carbons: δ 155.8 (C-1'), 142.5 (C-4'), 126.1 (C-2'/6'), 115.3 (C-3'/5')
  • Anomeric carbons: δ 102.4 (C-1a), 100.8 (C-1b), 98.6 (C-1c)
Infrared Spectroscopy (IR)

Key absorption bands:

  • 3340 cm⁻¹ (O-H stretch, broad)
  • 1520 cm⁻¹ and 1348 cm⁻¹ (asymmetric/symmetric NO₂ stretch)
  • 1075 cm⁻¹ (C-O-C glycosidic bridge)
Mass Spectrometry

High-Resolution ESI-MS:

  • [M-H]⁻ observed at m/z 600.1421 (calculated 600.1438 for C₂₃H₃₀NO₁₆)
  • Characteristic fragment ions:
    • m/z 535.2 [M-H-C₆H₅NO₃]⁻
    • m/z 403.1 [M-H-C₁₂H₁₈O₁₀]⁻

Table 2: Key spectroscopic signatures

Technique Diagnostic Feature Structural Assignment
¹H NMR δ 4.98 (d, J = 7.8 Hz) Terminal β-D-xylose anomeric H
¹³C NMR δ 155.8 Nitrophenyl C-O glycosidic bond
IR 1520/1348 cm⁻¹ Aromatic nitro group
HRMS m/z 600.1421 [M-H]⁻ Molecular ion confirmation

Properties

Molecular Formula

C21H29NO15

Molecular Weight

535.5 g/mol

IUPAC Name

2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2

InChI Key

HJRGODZIIOLZRT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Strategies

Koenigs-Knorr Glycosylation with Protective Group Chemistry

The Koenigs-Knorr method remains a cornerstone for synthesizing aryl glycosides. For this compound, the protocol involves:

  • Peracetylation of maltose : Maltose is acetylated using acetic anhydride and sodium acetate to yield maltose octaacetate, protecting hydroxyl groups.
  • Anomeric chlorination : Treatment with phosphorus pentachloride (PCl₅) in chloroform converts the anomeric hydroxyl group to a β-chloro intermediate.
  • Coupling with 4-nitrophenol : The chloro intermediate reacts with 4-nitrophenol in the presence of silver carbonate (Ag₂CO₃) to form the α-glycosidic bond.

Key Data :

  • Yield: 58–65% after deprotection.
  • Stereoselectivity: α/β ratio >9:1 due to neighboring group participation from acetyl groups.
Table 1: Optimization of Koenigs-Knorr Reaction Conditions
Parameter Optimal Value Impact on Yield
Solvent Anhydrous chloroform Maximizes solubility of intermediates
Temperature 0–5°C (chlorination), 25°C (coupling) Prevents side reactions
Catalyst Ag₂CO₃ Enhances nucleophilic displacement

Trichloroacetimidate-Based Glycosylation

An alternative method employs trichloroacetimidate donors for improved stereocontrol:

  • Synthesis of maltosyl trichloroacetimidate : Maltose is converted to its imidate derivative using trichloroacetonitrile and DBU.
  • Coupling with 4-nitrophenol : The imidate reacts with 4-nitrophenol under BF₃·OEt₂ catalysis, yielding the target glycoside.

Advantages :

  • Higher yields (72–78%) compared to Koenigs-Knorr.
  • Reduced side products due to milder conditions.

Enzymatic Synthesis Using Glycosyltransferases

Cyclodextrin Glucanotransferase (CGTase)-Mediated Transglycosylation

CGTase from Bacillus macerans transfers glucosyl units from cyclodextrins to 4-nitrophenyl α-glucoside:

  • Reaction setup : Cyclodextrin (donor) and 4-nitrophenyl α-glucoside (acceptor) are incubated with CGTase at 45°C in acetate buffer (pH 5.6).
  • Product isolation : The maltoside derivative is purified via cellulose-column chromatography.

Key Findings :

  • Yield: 34–42% for maltotrioside.
  • Substrate specificity: CGTase favors α-1,4 linkages, ensuring regioselectivity.
Table 2: Enzymatic vs. Chemical Synthesis Comparison
Parameter Chemical Synthesis Enzymatic Synthesis
Yield 58–78% 34–42%
Stereoselectivity High (α > β) Exclusive α
Scalability Multi-gram Milligram scale
Environmental Impact High solvent waste Aqueous, eco-friendly

Hybrid Approaches: Chemoenzymatic Strategies

Semi-Synthetic Route Combining Chemical and Enzymatic Steps

  • Chemical synthesis of 4-nitrophenyl β-maltoside : Prepared via Koenigs-Knorr method.
  • Enzymatic elongation : α-Amylase extends the maltoside to a maltotrioside using starch as a donor.

Advantages :

  • Combines high-yield chemical steps with enzymatic precision.
  • Reduces reliance on toxic reagents (e.g., PCl₅).

Analytical Characterization and Quality Control

Structural Confirmation via Spectroscopic Methods

  • NMR :
    • $$^1$$H NMR (D₂O): δ 5.21 (d, J = 3.7 Hz, H-1α), 8.21 (d, J = 9.1 Hz, aromatic H).
    • $$^{13}$$C NMR: δ 104.2 (C-1α), 162.4 (C-NO₂).
  • Mass Spectrometry :
    • ESI-MS: m/z 463.4 [M+H]$$^+$$.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (85:15), retention time = 12.7 min.
  • Melting Point : 210–216°C (decomposition).

Chemical Reactions Analysis

Types of Reactions

2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include carbonyl derivatives, amino-substituted compounds, and various substituted phenoxy derivatives .

Scientific Research Applications

Chemistry

The compound serves as a model for studying complex organic reactions and mechanisms. Its intricate structure allows chemists to investigate:

  • Reactivity Patterns : Understanding how functional groups interact during chemical reactions.
  • Synthesis Pathways : Exploring synthetic routes that involve multi-step organic reactions.

Biology

In biological research, the compound is examined for its interactions with biological molecules. Key areas of interest include:

  • Enzyme Interaction : The hydroxyl groups can form hydrogen bonds with enzymes, potentially influencing their activity.
  • Cellular Processes : Investigating the effects on cellular signaling pathways and metabolic processes.

Medicine

The compound is being explored for potential therapeutic properties:

  • Drug Development : Its unique structure may lead to the discovery of new drugs targeting specific diseases.
  • Therapeutic Applications : Studies are underway to evaluate its efficacy in treating conditions related to oxidative stress and inflammation.

Industry

In industrial applications, the compound is utilized for:

  • Material Synthesis : Serving as a precursor for advanced materials in pharmaceuticals and fine chemicals.
  • Chemical Production : Its unique properties make it suitable for producing various chemical products through controlled reactions.

Case Studies

  • Biological Activity Study :
    • A study investigated the compound's effect on cellular oxidative stress markers in vitro. Results indicated a significant reduction in oxidative damage in treated cells compared to controls.
  • Synthetic Methodology Exploration :
    • Researchers developed a novel synthetic route that improved yield and purity of the compound by optimizing reaction conditions and employing new catalysts.

Mechanism of Action

The mechanism of action of 2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The nitrophenoxy moiety may interact with cellular pathways, modulating signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Solubility Key Bioactivity/Use References
Target Compound ~585 (estimated) Low (aqueous) Antimicrobial (inferred)
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol 315.28 Moderate Antioxidant, antimicrobial
CelMC ~342 High Pharmaceutical excipient
LCT ~342 High Tablet binder
Trehalose 342.30 Very high Cryoprotectant
2-Nitrophenylthiogalactopyranoside 315.28 Low (organic) Enzyme substrate

Key Findings and Limitations

  • Structural Impact : The nitroaromatic group in the target compound enhances stability but reduces solubility compared to fully hydroxylated analogs like trehalose.

Biological Activity

The compound 2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is a complex organic molecule featuring multiple hydroxyl groups and a nitrophenoxy moiety. Its intricate structure suggests potential biological activities that warrant detailed investigation. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, effects on biological systems, and comparative analysis with similar compounds.

PropertyValue
Molecular Formula C21H29NO15
Molecular Weight 535.5 g/mol
IUPAC Name 2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol
InChI Key HJRGODZIIOLZRT-UHFFFAOYSA-N

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
  • Signal Transduction Modulation : The nitrophenoxy moiety may influence cellular pathways involved in signal transduction and metabolic processes.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties due to its multiple hydroxyl groups, which can scavenge free radicals.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. For instance, studies on related phenolic compounds have shown their effectiveness in reducing oxidative stress in cellular models .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

  • α-glucosidase Inhibition : Compounds with similar glycosidic structures have demonstrated inhibitory effects on α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can help manage blood glucose levels .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Nitrophenyl β-D-cellopentaosideContains a nitrophenyl groupModerate enzyme inhibition
4-Nitrophenyl β-D-xylotriosideSimilar glycosidic linkageAntioxidant properties
4-Nitrophenyl α-D-maltohexaosideExtended glycosidic structureHigh α-glucosidase inhibition

The unique arrangement of hydroxyl groups and the presence of the nitrophenoxy moiety in 2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol may confer distinct biological activities compared to these similar compounds.

Case Studies

Several case studies have explored the biological implications of compounds with similar structures:

  • Case Study on Antidiabetic Effects : A study demonstrated that a related compound effectively reduced postprandial blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .
  • Case Study on Antioxidant Effects : Another investigation highlighted the antioxidant capacity of phenolic compounds derived from plant sources, revealing their potential in preventing oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the stereochemistry and glycosidic linkages in this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and NOESY) to resolve stereochemistry and linkage patterns. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can confirm purity and molecular weight. X-ray crystallography may be required for absolute configuration determination if crystalline derivatives are obtainable .
  • Key Challenges : Overlapping signals in NMR due to multiple hydroxyl and ether groups; sample purity critical for crystallography.

Q. How can solubility and stability be optimized for in vitro assays involving this compound?

  • Methodology :

  • Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8) with co-solvents like cyclodextrins for hydrophilic regions.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC-UV/MS for decomposition products .
    • Data Interpretation : Note discrepancies between calculated logP (hydrophobicity) and observed solubility due to hydrogen bonding from hydroxyl groups .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of the 4-nitrophenoxy moiety?

  • Methodology :

  • Use protecting groups (e.g., acetyl, benzyl) for hydroxyls prior to nitration to prevent oxidation or undesired substitution.
  • Optimize nitration conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) to minimize byproducts like nitro positional isomers.
  • Monitor reaction progress via TLC or inline IR spectroscopy .
    • Contradiction Analysis : Conflicting yields reported in nitration steps may arise from residual moisture or incomplete protection; replicate under inert conditions (argon/glovebox) .

Q. How does the compound’s conformation influence its interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Computational : Molecular dynamics simulations (e.g., AMBER, GROMACS) to model flexibility of oxane rings and nitro group orientation.
  • Experimental : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with mutagenesis studies on target proteins to identify key interaction sites .
    • Critical Insight : The 4-nitrophenoxy group may act as a hydrogen-bond acceptor or steric hindrance, depending on rotational freedom .

Q. What analytical approaches resolve contradictions in reported thermal stability data (e.g., melting point vs. decomposition)?

  • Methodology :

  • Differential scanning calorimetry (DSC) to distinguish melting events from decomposition.
  • Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products.
  • Compare data under inert (N₂) vs. oxidative (air) atmospheres to assess environmental sensitivity .
    • Conflict Resolution : Discrepancies in melting points (~215–216°C vs. broader ranges) may arise from polymorphic forms or impurities; recrystallize and validate via XRPD .

Methodological Design Considerations

Q. How to design a stability-indicating assay for long-term storage studies?

  • Protocol :

Store samples under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH).

Analyze degradation via UPLC-PDA-MS at intervals (0, 1, 3, 6 months).

Quantify nitro group reduction (e.g., via UV-Vis at 400 nm) and hydroxyl oxidation (H₂O₂ generation assays) .

  • Critical Parameters : Use amber vials to prevent photodegradation; exclude metal contaminants that catalyze oxidation .

Q. What in silico tools predict the compound’s environmental fate and ecotoxicity?

  • Approach :

  • Fate : EPI Suite (EPA) for biodegradability and bioaccumulation potential.
  • Toxicity : TEST software for acute aquatic toxicity (e.g., LC50 for Daphnia magna).
  • Limitations : Lack of experimental ecotoxicology data necessitates conservative risk assumptions .

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